Fluazifop

Vue d'ensemble

Description

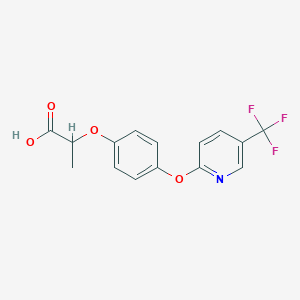

Fluazifop (CAS 69335-91-7; molecular formula: C₁₅H₁₂F₃NO₄) is a post-emergence aryloxyphenoxypropanoate (FOP) herbicide primarily used to control grass weeds in broadleaf crops. It inhibits acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis, selectively targeting grasses while sparing dicotyledonous crops due to their prokaryotic ACCase insensitivity . This compound is formulated as an ester (e.g., this compound-P-butyl) for enhanced absorption and systemic translocation . Its environmental persistence is moderated by rapid hydrolysis to the phytotoxic this compound acid, though residues can persist in soil and water, contributing to ecological concerns .

Méthodes De Préparation

Vapor-Phase Halogenation: The Foundation of 2,5-CTF Synthesis

The synthesis of Fluazifop begins with the preparation of 2,5-CTF, a trifluoromethylpyridine derivative. Industrial methods prioritize vapor-phase reactions due to their scalability and efficiency, with two primary approaches dominating production: simultaneous chlorination/fluorination and stepwise halogenation .

Simultaneous Chlorination/Fluorination

This one-step method involves reacting 3-picoline (3-methylpyridine) with chlorine (Cl₂) and hydrogen fluoride (HF) at elevated temperatures (>300°C) in the presence of transition metal catalysts, such as iron fluoride (FeF₃). The reaction occurs in a fluidized-bed reactor, which enhances heat transfer and catalytic activity .

Key variables influencing yield and selectivity include:

-

Temperature gradient : Lower temperatures (320–350°C) favor trifluoromethylation, while higher temperatures (>380°C) promote nuclear chlorination.

-

Molar ratio of Cl₂ to HF : A 1:2 ratio minimizes by-products like dichloro derivatives.

-

Catalyst composition : FeF₃ doped with chromium (Cr) improves thermal stability and longevity.

A representative reaction setup yields 64.1% 2,5-CTF and 19.1% dichloro-trifluoromethylpyridine (DCTF) at 380°C (Table 1) .

Table 1: Product Distribution in Simultaneous Halogenation of 3-Picoline

| Substrate | Reaction Temp. (°C) | 3-TF Yield (%) | 2,5-CTF Yield (%) | DCTF Yield (%) |

|---|---|---|---|---|

| 3-Picoline | 335 (CFB phase) | 86.4 | 6.6 | 0.0 |

| 3-Picoline | 380 (Empty phase) | 7.4 | 64.1 | 19.1 |

CFB: Catalyst fluidized bed; TF: Trifluoromethylpyridine; CTF: Chloro(trifluoromethyl)pyridine; DCTF: Dichloro(trifluoromethyl)pyridine .

Stepwise Chlorination Followed by Fluorination

An alternative method involves sequential halogenation:

-

Chlorination : 3-Picoline reacts with Cl₂ at 250–300°C to form 3-(trichloromethyl)pyridine.

-

Fluorination : The trichloromethyl intermediate is treated with HF at 320–360°C to replace chlorine atoms with fluorine, yielding 3-TF.

-

Nuclear Chlorination : Additional Cl₂ introduces chlorine at the 2- and 5-positions of the pyridine ring, forming 2,5-CTF .

While this approach offers finer control over substitution patterns, it requires multiple reactors and generates higher quantities of waste, making it less cost-effective than the simultaneous method.

Catalytic Systems and Reaction Optimization

Catalyst Design

Iron-based catalysts remain the industry standard due to their affordability and activity. However, recent advancements include:

-

Chromium-doped FeF₃ : Enhances resistance to sintering at high temperatures, maintaining >80% activity after 500 hours .

-

Fluidized-bed configurations : Improve gas-solid contact, reducing hot spots and side reactions like over-chlorination .

By-Product Management

Unwanted by-products, such as 2,3,5-DCTF and 2,3-CTF, are inevitable in vapor-phase reactions. Industrial processes address this through:

-

Catalytic hydrogenolysis : By-products are reduced to 3-TF using palladium-on-carbon (Pd/C) catalysts under H₂ atmosphere, enabling recycling into the reactor .

-

Distillation : High-purity 2,5-CTF (>98%) is isolated via fractional distillation under vacuum (10–15 mmHg) .

Synthesis of this compound from 2,5-CTF

The conversion of 2,5-CTF to this compound involves two critical steps:

Phenoxypropanate Ester Formation

2,5-CTF reacts with (R)-2-(4-hydroxyphenoxy)propanoic acid in the presence of thionyl chloride (SOCl₂) to form the acid chloride intermediate. This intermediate is then esterified with butanol using N,N-dimethylformamide (DMF) as a catalyst, yielding this compound-P-butyl .

Reaction Scheme:

Enantiomeric Resolution

Racemic this compound is resolved via chiral chromatography or enzymatic hydrolysis to isolate the biologically active (R)-enantiomer (this compound-P). The process achieves >99% enantiomeric excess (ee) using immobilized lipase B from Candida antarctica .

Industrial Scalability and Cost Considerations

Energy Efficiency

Simultaneous halogenation reduces energy consumption by 40% compared to stepwise methods, as it eliminates intermediate cooling and reheating steps .

Waste Reduction

Recycling by-products through hydrogenolysis lowers raw material costs by 15–20%, with a typical plant producing 10,000 metric tons/year achieving 95% atom economy .

Emerging Trends and Challenges

Alternative Feedstocks

Recent studies explore lutidines (dimethylpyridines) as substrates for synthesizing bis(trifluoromethyl)pyridines, though yields remain suboptimal (45–60%) .

Environmental Regulations

Stricter limits on HF emissions (e.g., EU Directive 2023/741) are driving research into ionic liquid-based fluorination agents, though none have reached commercial viability .

Analyse Des Réactions Chimiques

Types of Reactions

Fluazifop undergoes several types of chemical reactions, including:

Hydrolysis: This compound-P-butyl is rapidly hydrolyzed by esterases to its acid derivative, this compound.

Oxidation: This compound can be oxidized under specific conditions to form various metabolites.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acids or bases.

Oxidation: Often involves oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Requires strong reducing agents like lithium aluminum hydride.

Major Products

Hydrolysis: Produces this compound acid.

Oxidation: Yields various oxidized metabolites.

Reduction: Forms reduced derivatives of this compound.

Applications De Recherche Scientifique

Herbicidal Efficacy in Crop Management

Fluazifop-p-butyl is primarily utilized for controlling grass weeds in dicotyledonous crops. Research has demonstrated its effectiveness against various grass species, making it a valuable tool for farmers.

Case Study: Timing of Application

A study conducted at the Federal Technological University of Paraná evaluated the efficacy of this compound based on application timing. The results indicated that applications made at night (2 a.m.) resulted in significantly lower doses required to achieve 80% reduction in weed biomass compared to daytime applications (11 a.m. and 4 p.m.) .

| Application Time | Dose Required for 80% Reduction (g/ha) |

|---|---|

| 2 a.m. | 150 |

| 6 a.m. | 160 |

| 11 a.m. | 200 |

| 4 p.m. | 200 |

Impact on Non-Target Species

This compound-p-butyl's selectivity allows it to control grass weeds while minimizing damage to non-target plants, such as wildflowers. A study assessed its phytotoxicity on nine perennial wildflower species and two grass species, revealing that while this compound did cause temporary reductions in seedling emergence at double application rates, most wildflower species showed resilience with no long-term biomass effects .

Phytotoxicity Results

| Wildflower Species | Seedling Emergence (%) | Phytotoxicity Rating (0-10) |

|---|---|---|

| Species A | 85 | 3 |

| Species B | 90 | 2 |

| Species C | 70 | 5 |

Environmental Fate and Safety

Understanding the environmental fate of this compound-p-butyl is crucial for assessing its safety and potential ecological impacts. A study investigated its degradation and leaching behavior in agricultural soils, finding that this compound-p-butyl rapidly degrades to its active form and further to degradation products, which can leach into groundwater .

Degradation Pathways

- Initial Compound: this compound-p-butyl

- Primary Degradation Product: this compound

- Secondary Degradation Product: TFMP (2-hydroxy-5-trifluoromethyl-pyridin)

Innovative Application Techniques

Recent research has explored alternative application methods such as sprinkler irrigation for this compound-p-butyl. Findings indicated that this method could enhance herbicide uptake by target weeds compared to conventional spraying techniques .

Sprinkler Irrigation Study Results

| Application Method | Efficacy (%) on Large Crabgrass |

|---|---|

| Conventional Spray | 75 |

| Sprinkler Irrigation | 85 |

Regulatory Considerations

This compound-p-butyl's use is subject to regulatory assessments to ensure safety for human health and the environment. The European Food Safety Authority (EFSA) has conducted extensive reviews on its risk assessment, concluding that it is safe when used according to guidelines in various crops including pome fruits and legumes .

Mécanisme D'action

Fluazifop-P-butyl is a selective systemic herbicide that is quickly absorbed through the leaf surface and green stems. It is translocated throughout the plant, accumulating at growing points both above ground and in the roots, rhizomes, and stolons of grass weeds. The herbicide inhibits acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis, leading to the cessation of cell growth and eventual plant death .

Comparaison Avec Des Composés Similaires

Fluazifop belongs to the FOP herbicide class, which includes haloxyfop, quizalofop, and diclofop. These compounds share structural similarities (aryloxyphenoxypropanoate backbone) and target ACCase but differ in selectivity, resistance profiles, and environmental behavior. Below is a detailed comparison:

Chemical Class and Target Site Specificity

- Key Insight : FOPs and DIMs (cyclohexanediones) inhibit ACCase but differ structurally, leading to varied resistance patterns. This compound-resistant weeds often exhibit cross-resistance to other FOPs (e.g., haloxyfop, quizalofop) but only partial resistance to DIMs like sethoxydim .

Resistance Mechanisms

- Cross-Resistance : this compound-resistant Digitaria biotypes show resistance to haloxyfop and quizalofop but retain susceptibility to clethodim .

- Metabolic Detoxification: Resistant plants rapidly metabolize this compound acid (the active form) into non-toxic derivatives, a mechanism less prevalent in DIM-resistant weeds .

- Membrane Effects : Unlike diclofop, this compound causes slower depolarization in resistant ryegrass membranes, suggesting target-site mutations may alter herbicide-membrane interactions .

Environmental and Adsorption Properties

| Property | This compound | Haloxyfop-methyl | Sethoxydim |

|---|---|---|---|

| Adsorption (Biotite) | 94.2% at pH 3 | Not reported | Not reported |

| Soil Mobility | Moderate | High | Low |

| Hydrolysis Rate | Rapid (ester → acid) | Moderate | Slow |

- Environmental Impact : this compound’s high adsorption on biotite reduces leaching, but its ester formulation volatilizes 4.1% without adjuvants, posing air contamination risks .

Synergistic Interactions

- This compound + Sethoxydim :

- This compound + ALS Inhibitors :

- Antagonistic interactions reduce translocation; e.g., cloransulam decreases this compound mobility by 40% in Urochloa platyphylla .

Activité Biologique

Fluazifop, specifically this compound-P-butyl, is a systemic herbicide primarily used for controlling grass weeds in various crops. Its biological activity is largely attributed to its R-enantiomer, which is more effective than the S-enantiomer. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

This compound is a chiral molecule with two enantiomers: R-fluazifop and S-fluazifop. The R-enantiomer is responsible for the herbicidal activity, acting as an inhibitor of acetyl-CoA carboxylase (ACCase), an enzyme critical for fatty acid synthesis in plants. By inhibiting this enzyme, this compound disrupts lipid metabolism, leading to the death of susceptible grass species.

Pharmacokinetics and Metabolism

This compound undergoes extensive metabolism in mammals and plants. Studies show that after administration, this compound-P-butyl is rapidly converted to its active form, this compound acid. The metabolism profile varies between species; for instance:

- In Rats : this compound is predominantly excreted as this compound acid, with biliary excretion becoming saturated at high doses. Male rats exhibit higher tissue concentrations due to slower excretion rates compared to females .

- In Mice : After a single oral dose of [^14C]this compound-butyl, approximately 80% was eliminated within 48 hours, with fat tissues showing the highest residue levels .

Toxicological Studies

Toxicological assessments have been conducted across various species to determine the safety profile of this compound. Key findings include:

- Short-term and Long-term Studies : In a 90-day study on hamsters, significant effects were observed at high doses (4000 ppm), including decreased body weight and altered blood parameters . The No Observed Adverse Effect Level (NOAEL) was determined to be 1000 ppm.

- Chronic Toxicity : A 24-month study in rats indicated no treatment-related effects on tumor incidence but noted changes in liver weights and histopathological alterations at higher doses .

Case Studies

Several case studies have highlighted the environmental impact and efficacy of this compound:

- Earthworm Study : A study assessed the effects of this compound on earthworms, revealing significant avoidance behavior at certain concentrations, indicating potential soil toxicity .

- Field Trials : In glasshouse conditions, this compound demonstrated high efficacy against specific grass weeds while showing low toxicity to non-target species .

Research Findings

Recent research has focused on the broader implications of this compound use in agriculture:

- Environmental Persistence : this compound's persistence in soil and water bodies raises concerns about its long-term ecological impact. Studies indicate that it can bind to soil particles, affecting its mobility and degradation rates .

- Human Health Risks : While direct human health effects from this compound exposure are less documented, there are concerns regarding its potential endocrine-disrupting properties based on its chemical structure .

Data Table: Summary of Toxicological Findings

| Study Type | Species | Dose (ppm) | NOAEL (ppm) | Observed Effects |

|---|---|---|---|---|

| Short-term | Hamsters | 0 - 4000 | 1000 | Decreased body weight, altered blood parameters |

| Long-term | Rats | 0 - 250 | 10 | Liver weight increase, histopathological changes |

| Developmental | Rats | 0 - 300 | 100 | Maternal toxicity at high doses |

| Earthworm Behavior | Earthworms | Variable | N/A | Significant avoidance behavior |

Q & A

Basic Research Questions

Q. What are the standard experimental concentrations of Fluazifop used in postemergence weed control studies, and how are they determined?

this compound concentrations are typically selected based on prior agronomic studies and regulatory guidelines. For example, field studies on Rhododendron cultivars used 0.25–1.0 kg active ingredient (a.i.)/ha, with efficacy and phytotoxicity monitored over 82 days to 15 months . Researchers should calibrate dosages using pilot trials to balance weed control efficacy with non-target plant safety. Concentration selection should align with the target weed species (e.g., Alopecurus myosuroides) and environmental conditions.

Q. How do researchers validate the chemical identity and purity of this compound in experimental formulations?

For novel formulations, techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are used. Known compounds require cross-referencing with published spectral data and certificates of analysis from suppliers. Purity assessments should include mass balance calculations and impurity profiling, as per guidelines for characterizing agrochemicals .

Q. What are the key variables to control when assessing this compound’s herbicidal efficacy in greenhouse versus field trials?

Critical variables include:

- Soil type and pH (affects bioavailability).

- Application timing (pre- vs. postemergence).

- Environmental factors (temperature, humidity).

- Non-target plant species (e.g., crop sensitivity). Standardized protocols, such as those from the Herbicide Resistance Action Committee (HRAC), should guide experimental design to ensure comparability across studies .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings on this compound’s phytotoxicity across plant cultivars, such as differential injury in Rhododendron varieties?

Contradictions often arise from genetic variability in non-target species. A methodological approach includes:

- Dose-response curves to quantify cultivar-specific tolerance thresholds.

- Transcriptomic analysis to identify metabolic pathways affected by this compound.

- Cross-study meta-analysis to isolate confounding variables (e.g., soil composition). For example, Rhododendron ‘Hinocrimson’ showed significant injury at 0.25 kg a.i./ha, while other cultivars tolerated 1.0 kg a.i./ha, highlighting the need for genotype-specific risk assessments .

Q. What statistical frameworks are optimal for analyzing this compound’s long-term ecological impact, particularly on soil microbial communities?

Multivariate analyses (e.g., PERMANOVA) and redundancy analysis (RDA) can link this compound residues to shifts in microbial diversity. Longitudinal studies should integrate:

- 16S rRNA sequencing for bacterial community profiling.

- Enzyme activity assays (e.g., dehydrogenase, urease).

- Residue quantification via LC-MS/MS at multiple time points. Data should be normalized to control plots to account for seasonal variability .

Q. How can researchers optimize experimental designs to evaluate this compound’s synergy with other herbicides while avoiding pseudoreplication?

A factorial design with randomized blocks is recommended. For example:

Q. Methodological Guidance

Q. What protocols ensure reproducibility in this compound efficacy trials under variable field conditions?

- Standardized application : Use calibrated sprayers with consistent nozzle pressure (e.g., 40 psi).

- Environmental monitoring : Log temperature, rainfall, and soil moisture daily.

- Data transparency : Publish raw datasets (e.g., weed biomass measurements, phytotoxicity scores) in repositories like Dryad, adhering to FAIR principles .

Q. How should researchers address ethical considerations in studies involving this compound’s non-target effects on pollinators?

Propriétés

IUPAC Name |

2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVKUEAFAVKILW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058163 | |

| Record name | Fluazifop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69335-91-7 | |

| Record name | Fluazifop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69335-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazifop [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069335917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluazifop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUAZIFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JD49YW45K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.